molecular formula C21H17N3S B380740 N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline CAS No. 381171-69-3

N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No. B380740
CAS RN: 381171-69-3
M. Wt: 343.4g/mol
InChI Key: SPGWDSRXEQHWPK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . Pyridine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .


Synthesis Analysis

In a related study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved the reaction of 5-Bromo-2-chloro-3-nitropyridine with 4-methoxyaniline in the presence of triethylamine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve reactions with various reagents under specific conditions . For example, the synthesis of new amide derivatives involved the reaction of 5-Bromo-2-chloro-3-nitropyridine with 4-methoxyaniline in the presence of triethylamine .

Scientific Research Applications

Pharmacological Synthesis

This compound features a piperidine moiety, which is a common element in many pharmaceuticals. The piperidine structure is a six-membered heterocycle with one nitrogen atom, which is crucial in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are also found in natural alkaloids . The thiazole and pyridine rings present in the compound can be exploited for synthesizing novel drugs with potential therapeutic applications.

Antifibrotic Activity

Thiazole derivatives have been studied for their anti-fibrotic activities. The compound could be used to synthesize novel heterocyclic compounds that may exhibit significant anti-fibrotic properties. Such compounds can inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs .

Antiproliferative Agents

The compound’s structural features make it a candidate for the synthesis of derivatives with antiproliferative activity. These derivatives could be screened against various cancer cell lines to assess their potential as cancer therapeutics .

Future Directions

The future directions for research on “N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline” and similar compounds could involve further exploration of their potential anti-tubercular activity, as well as their potential applications in other areas of medicine .

properties

IUPAC Name

N,4-diphenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S/c1-3-9-18(10-4-1)20-16-25-21(23-19-11-5-2-6-12-19)24(20)15-17-8-7-13-22-14-17/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGWDSRXEQHWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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